molecular formula C28H54N4O14S2 B2500769 tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate CAS No. 1630906-77-2

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate

Cat. No.: B2500769
CAS No.: 1630906-77-2
M. Wt: 734.87
InChI Key: JWZXOWLMMHAFHR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate: is a chemical compound with the molecular formula C13H26N2O5S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-chloropropyl methyl sulfone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of both a piperazine ring and a methylsulfonyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H26N2O5S.C2H2O4/c2*1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18;3-1(4)2(5)6/h2*5-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXOWLMMHAFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N4O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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